molecular formula C11H7FO2 B14148834 8-Fluoro-2-naphthoic acid CAS No. 5043-22-1

8-Fluoro-2-naphthoic acid

Cat. No.: B14148834
CAS No.: 5043-22-1
M. Wt: 190.17 g/mol
InChI Key: DOWMUMMQQLCKPB-UHFFFAOYSA-N
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Description

8-Fluoro-2-naphthoic acid is an organic compound with the molecular formula C11H7FO2 It is a derivative of naphthoic acid, where a fluorine atom is substituted at the 8th position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2-naphthoic acid typically involves the fluorination of 2-naphthoic acid. One common method includes the use of a fluorinating agent such as hydrogen fluoride-pyridine (HF-Py) complex. The reaction is carried out at elevated temperatures, often around 120°C, to ensure complete fluorination .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using similar reagents and conditions. The scalability of the reaction is crucial, and optimization of reaction parameters such as temperature, reagent concentration, and reaction time is essential to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-2-naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Fluoro-2-naphthoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-2-naphthoic acid involves its ability to participate in various chemical reactions, forming covalent bonds with other molecules. It can act as a nucleophile or electrophile, depending on the specific reaction pathway. For instance, in Suzuki-Miyaura coupling, it acts as an electrophile, reacting with boronic acids to form biaryl compounds .

Comparison with Similar Compounds

Comparison: 8-Fluoro-2-naphthoic acid is unique due to the position of the fluorine atom on the naphthalene ring, which significantly influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns in substitution reactions and possess distinct photophysical properties, making it valuable for specific applications in materials science and medicinal chemistry .

Properties

CAS No.

5043-22-1

Molecular Formula

C11H7FO2

Molecular Weight

190.17 g/mol

IUPAC Name

8-fluoronaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H7FO2/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6H,(H,13,14)

InChI Key

DOWMUMMQQLCKPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)F

Origin of Product

United States

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